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molecular formula C7H6BrFS B1291360 4-Bromo-2-fluorothioanisole CAS No. 221030-79-1

4-Bromo-2-fluorothioanisole

Cat. No. B1291360
M. Wt: 221.09 g/mol
InChI Key: YHOVMTICYSGLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307047B1

Procedure details

A solution of 2-fluorothioanisole (1.42 g, 10 mmol) and iron powder (0.03 g, 0.5 mmol) in dichloromethane (20 mL) was chilled to ° C. and treated dropwise with Bromine (0.5 mL, 10 mmol). Upon completion of the Bromine treatment, the reaction was sampled for TLC (100% hexanes). A new, higher Rf material was present but the reaction had not gone to completion so another equivalent of bromine was added along with a catalytic amount of aluminum chloride. The reaction mixture was stirred overnight at room temperature. Aqueous sodium sulfite was added to the reaction mixture and the organic layer was isolated, dried over MgSO4, and filtered. The filtrate was filtered through a pad of silica gel to remove color then concentrated under reduced pressure to provide the product as a clear, colorless oil (yield: 1.3 g; 60%). 1H NMR (300 MHz, DMSO-d6) δ 2.48 (s, 3H), 7.31 (t, J=9 Hz, 1H), 7.43 (dd, J=9 Hz, 3 Hz, 1H) 7.54 (dd, J=9 Hz, 3 Hz, 1H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9].[Br:10]Br.[Cl-].[Al+3].[Cl-].[Cl-].S([O-])([O-])=O.[Na+].[Na+]>ClCCl.[Fe]>[Br:10][C:6]1[CH:5]=[CH:4][C:3]([S:8][CH3:9])=[C:2]([F:1])[CH:7]=1 |f:2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
FC1=C(C=CC=C1)SC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The filtrate was filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
to remove color
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the product as a clear, colorless oil (yield: 1.3 g; 60%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC(=C(C=C1)SC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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